

An In-Depth Technical Guide to the Thermochemical Properties of Allyl Iodide

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Compound of Interest

Compound Name: *Allyl iodide*

Cat. No.: *B1293787*

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Introduction

Allyl iodide (3-iodopropene) is a versatile organic halide employed in a variety of synthetic applications, including the synthesis of N-alkyl-2-pyrrolidones, sorbic acid esters, and organometallic catalysts.[1] A thorough understanding of its thermochemical properties is paramount for optimizing reaction conditions, predicting reaction outcomes, and ensuring process safety. This technical guide provides a comprehensive overview of the available thermochemical data for **allyl iodide**, including its enthalpy of formation, carbon-iodine bond dissociation energy, heat capacity, and entropy. Detailed experimental methodologies for key determinations are also presented to provide a complete picture for researchers in the field.

Thermochemical Data Summary

The core thermochemical properties of **allyl iodide** are summarized in the tables below for both the liquid and gaseous phases. These values have been compiled from various experimental studies and critically evaluated data sources.

Table 1: Standard Enthalpy of Formation of **Allyl Iodide**

Phase	$\Delta_f H^\circ(298.15\text{ K})$ (kJ/mol)	Method	Reference
Liquid	55.2 ± 5.4	Calorimetry	Gellner and Skinner, 1949 (Derived by Cox and Pilcher, 1970)[2]
Gas	89.8 ± 1.4	Equilibrium Study	Rodgers, Golden, et al., 1966[2]
Gas	93.3 ± 6.3	Calorimetry	Gellner and Skinner, 1949 (Derived by Cox and Pilcher, 1970)[2]
Gas	99.5	Ionization Method	Traeger, 1984[2]

Table 2: Carbon-Iodine Bond Dissociation Energy of **Allyl Iodide**

Bond	$DH^\circ(298\text{ K})$ (kJ/mol)	Method
CH ₂ =CHCH ₂ -I	Data not explicitly found in search results	Photofragment Translational Spectroscopy / Pyrolysis (Implied)

Table 3: Heat Capacity and Entropy of **Allyl Iodide**

Phase	Property	Value	Method
Liquid	Cp	Experimental data not explicitly found in search results	Calorimetry (Implied)
Gas	Cp	Experimental data not explicitly found in search results	
Liquid	S°	Experimental data not explicitly found in search results	Calorimetry (Implied)
Gas	S°	Experimental data not explicitly found in search results	

Key Experimental Protocols

A variety of experimental techniques have been employed to determine the thermochemical properties of **allyl iodide** and related compounds. The following sections detail the methodologies for some of the most relevant experimental approaches.

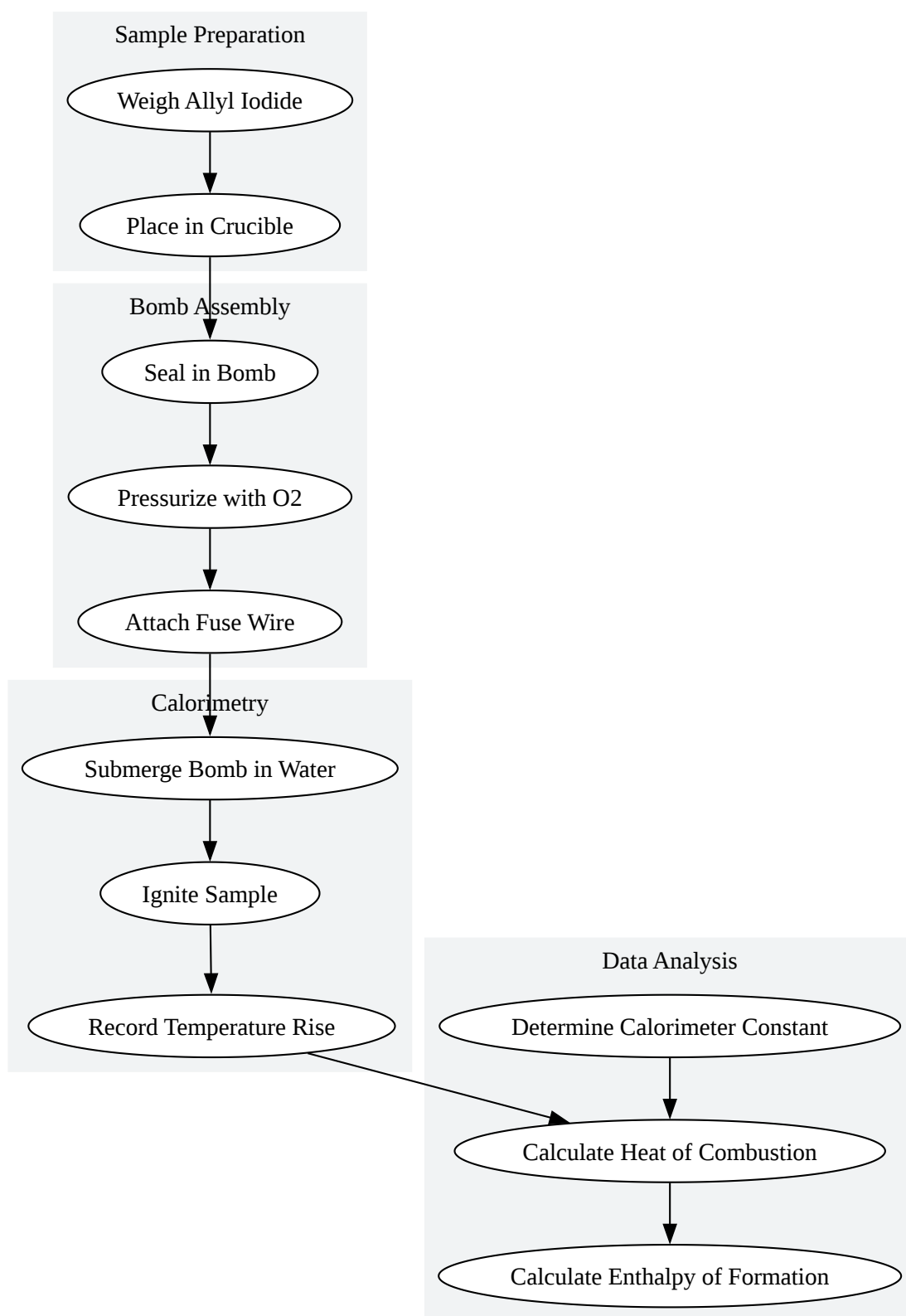
Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of liquid **allyl iodide** was determined by Gellner and Skinner in 1949 using combustion calorimetry.^[2] While the specific details of their original experimental setup are not readily available, the general principles of bomb calorimetry for liquid organic compounds are well-established.

Experimental Workflow for Bomb Calorimetry:

- **Sample Preparation:** A precisely weighed sample of high-purity **allyl iodide** is placed in a sample holder (e.g., a platinum crucible) within a high-pressure vessel known as a "bomb." A small amount of a combustion aid, such as mineral oil, may be added to ensure complete combustion.

- **Bomb Assembly:** The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm). A fuse wire (e.g., platinum or iron) is connected to ignition electrodes and positioned in contact with the sample or combustion aid.
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in an insulated container called a calorimeter. The calorimeter is equipped with a high-precision thermometer to monitor the temperature of the water.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb, the water, and the calorimeter components, causing a rise in temperature. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system (the "calorimeter constant") is determined in a separate experiment by burning a substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the **allyl iodide** sample is then calculated from the observed temperature rise and the calorimeter constant, after applying corrections for the heat of combustion of the fuse wire and any combustion aids.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the heat of formation of HI (from the iodine in the sample).



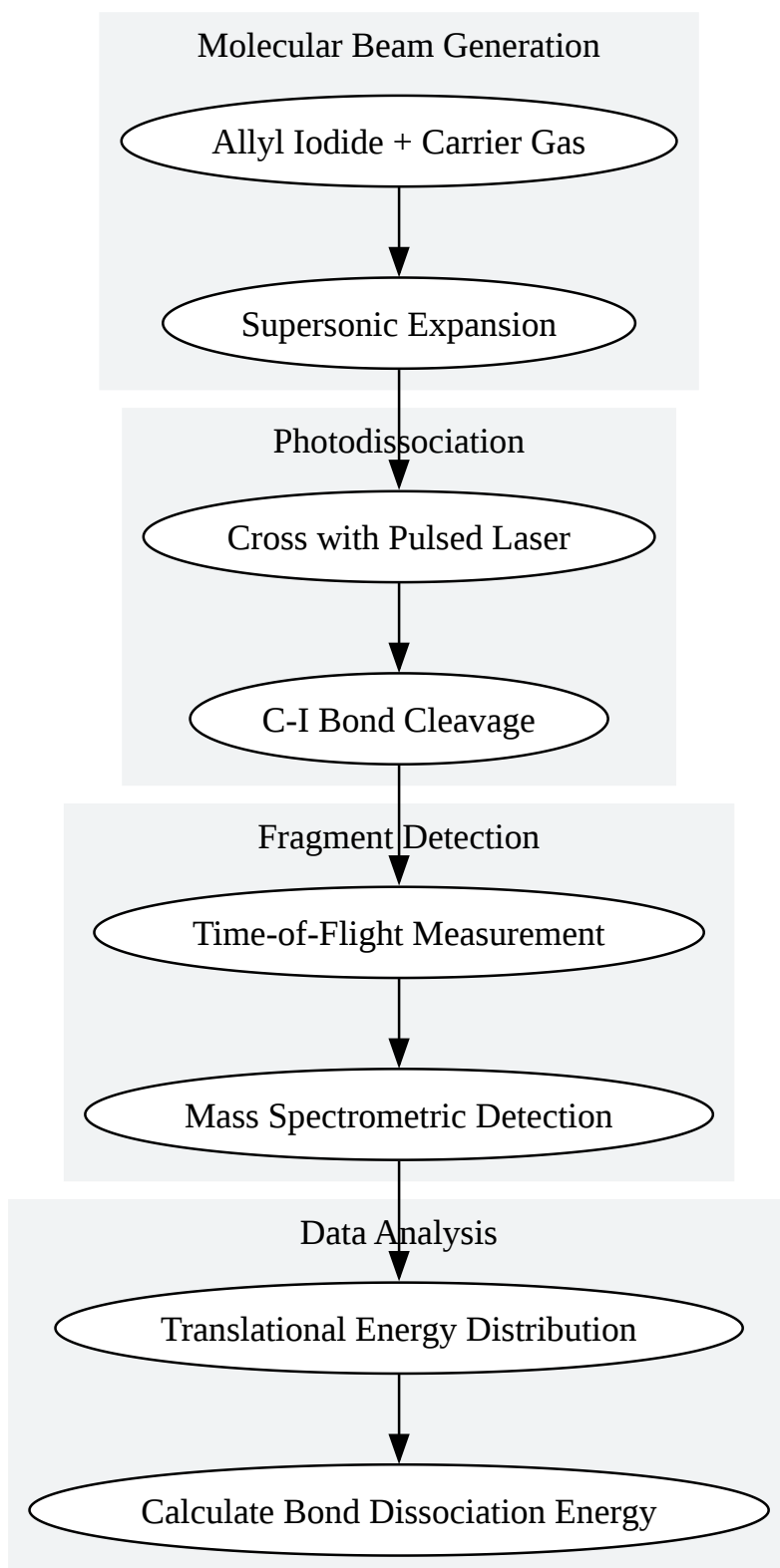
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Photofragment Translational Spectroscopy for Bond Dissociation Energy

The carbon-iodine bond dissociation energy in **allyl iodide** can be investigated using photofragment translational spectroscopy. This technique provides detailed information about the energetics and dynamics of photodissociation processes.^[3]

Experimental Workflow for Photofragment Translational Spectroscopy:

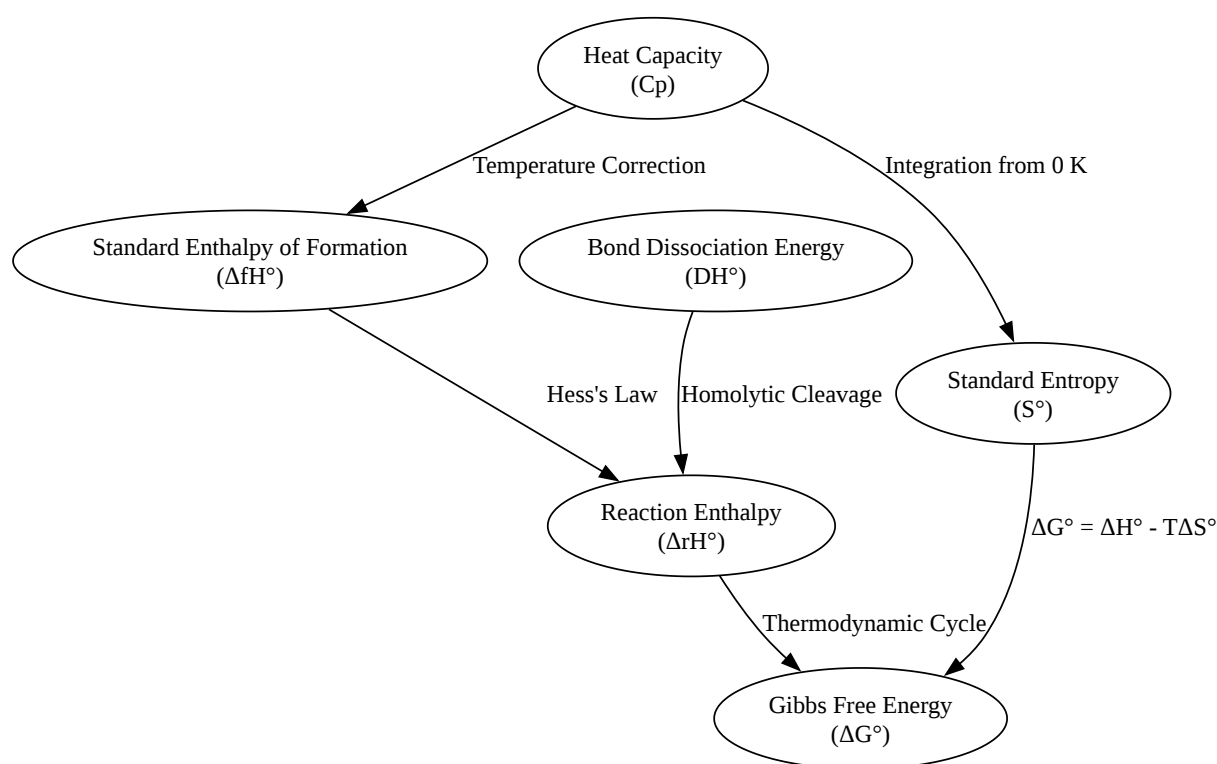
- **Molecular Beam Generation:** A dilute mixture of **allyl iodide** in a carrier gas (e.g., helium) is expanded through a nozzle into a high-vacuum chamber. This creates a supersonic molecular beam where the **allyl iodide** molecules are cooled to very low rotational and vibrational temperatures.
- **Photodissociation:** The molecular beam is crossed at a right angle by a pulsed laser beam of a specific wavelength (e.g., in the UV region). The laser light is absorbed by the **allyl iodide** molecules, leading to the cleavage of the C-I bond and the formation of allyl radicals and iodine atoms.
- **Fragment Detection:** The recoiling photofragments travel from the interaction region to a detector located at a fixed distance. The detector is typically a mass spectrometer that can be tuned to detect either the allyl radical or the iodine atom.
- **Time-of-Flight Measurement:** The time it takes for the photofragments to travel from the interaction region to the detector is measured. This "time-of-flight" is dependent on the velocity of the fragments.
- **Data Analysis:** By measuring the time-of-flight distribution of the photofragments at different angles relative to the polarization of the laser, the translational energy distribution of the fragments can be determined.
- **Calculation of Bond Dissociation Energy:** The C-I bond dissociation energy can be calculated from the maximum measured translational energy of the photofragments and the known energy of the laser photon, taking into account the electronic states of the iodine atom produced.



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Logical Relationships of Thermochemical Data

The various thermochemical parameters of **allyl iodide** are interconnected. The following diagram illustrates the logical flow of how these properties are related and can be used to derive one another.



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Conclusion

This technical guide has provided a consolidated source of thermochemical data for **allyl iodide**, intended to be a valuable resource for researchers and professionals in the chemical

sciences. The tabulated data, coupled with detailed experimental methodologies and a visualization of the interplay between different thermochemical properties, offers a robust foundation for further research and application involving this important organic halide. While key data for the enthalpy of formation has been presented, further experimental work is required to definitively determine the heat capacity, entropy, and C-I bond dissociation energy of **allyl iodide** with high precision.

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References

- 1. pubs.aip.org [pubs.aip.org]
- 2. 1-Propene, 3-iodo- [webbook.nist.gov]
- 3. pubs.aip.org [pubs.aip.org]
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